2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
Descripción
Chemical Structure: The compound consists of a tetrazole ring substituted at the 5-position with a 3,4-dihydroxyphenyl group and at the 2-position with an acetic acid moiety. Its molecular formula is C₉H₇N₄O₄, with an average molecular weight of 251.18 g/mol (estimated based on structural analogues in ).
Propiedades
IUPAC Name |
2-[5-(3,4-dihydroxyphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c14-6-2-1-5(3-7(6)15)9-10-12-13(11-9)4-8(16)17/h1-3,14-15H,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPINCROJMZXJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(N=N2)CC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the reaction of 3,4-dihydroxyphenylacetic acid with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound is characterized by its unique tetrazole ring structure linked to a phenolic moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 246.22 g/mol. The presence of the tetrazole group enhances its biological activity, making it a candidate for various therapeutic applications.
Antagonism of Lysophosphatidic Acid Receptors
One of the significant applications of this compound is its role as an antagonist of the type 2 lysophosphatidic acid receptor (LPA2). Research indicates that derivatives of this compound exhibit potent antagonistic activity against LPA2, which is implicated in various pathological conditions, including cancer and fibrosis. For instance, a study highlighted that certain derivatives showed an IC50 value of 1.9 μM, demonstrating superior efficacy compared to other known antagonists .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can mitigate neuronal damage in models of spinal cord injury by inhibiting pathways activated by lysophosphatidic acid. This suggests potential therapeutic implications in treating neurodegenerative diseases or acute neural injuries .
Case Study: In Vivo Efficacy
In vivo studies conducted on mouse models have shown that 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid can significantly reduce inflammation and promote recovery following spinal cord injury. The mechanism involves the modulation of inflammatory cytokines and neurotrophic factors, indicating its potential as a treatment for spinal cord injuries .
Synthesis and Derivatives
The synthesis of this compound often involves multi-step processes starting from simpler precursors. For example, the synthesis may include alkylation reactions followed by hydrazine treatment to construct the tetrazole ring . The flexibility in modifying the phenolic part allows for the development of various derivatives with enhanced biological properties.
Applications in Drug Development
Given its promising biological activities, 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid serves as a valuable scaffold in drug design. Researchers are exploring its potential not only in treating neurological disorders but also in other conditions where LPA signaling plays a crucial role.
Mecanismo De Acción
The mechanism of action of 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
2-[5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic Acid ()
- Structure : Replaces catechol with a 3-methoxyphenyl group.
- Molecular Weight : 234.215 g/mol.
- Key Differences :
2-[5-(Thiophen-3-yl)-2H-tetrazol-2-yl]acetic Acid ()
- Structure : Substitutes phenyl with a thiophene ring.
- Molecular Weight : 210.21 g/mol.
- May exhibit enhanced metabolic stability due to resistance to oxidative degradation .
2-[5-(Furan-2-yl)-2H-tetrazol-2-yl]acetic Acid ()
Variations in the Linker or Core Structure
2H-Tetrazole-2-acetic Acid ()
- Structure : Lacks aromatic substitution.
- Molecular Weight : 130.09 g/mol.
- Key Differences :
2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]acetic Acid ()
- Structure: Contains a para-aminophenyl group.
- Molecular Weight : 219.20 g/mol.
- Lacks redox-active hydroxyl groups, limiting antioxidant utility .
Complex Derivatives with Pharmacological Moieties
2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]acetic Acid ()
- Structure : Dimethoxy substitution on phenyl.
- Molecular Weight : 234.61 g/mol (estimated).
- Key Differences :
Brominated/Fluorinated Derivatives ()
- Example: 2-[5-(2-Bromo-5-fluorophenoxy)-tetrazol-2-yl]acetic acid.
- Increased molecular weight (~380–432 g/mol) may reduce bioavailability .
Antioxidant Activity
The target compound's catechol group enables potent radical scavenging, as shown in CAPE (caffeic acid phenethyl ester) analogues. In vitro studies demonstrate that 2-(3,4-dihydroxyphenyl) acetic acid derivatives produce metabolites like 2-(3,4-dihydroxyphenyl)acetic acid, a key antioxidant in apple polyphenol degradation . Comparatively, methoxy or halogen-substituted analogues exhibit reduced antioxidant efficacy due to diminished electron donation .
Microbial Metabolism
Gut microbiota metabolize catechol-containing compounds into bioactive phenolic acids, such as 3-(3,4-dihydroxyphenyl)propionic acid and 2-(3,4-dihydroxyphenyl)acetic acid, which exhibit anti-inflammatory effects . The tetrazole ring in the target compound may slow microbial degradation, prolonging activity compared to natural esters .
Actividad Biológica
The compound 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a derivative of tetrazole and phenolic compounds, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid includes a tetrazole ring attached to a phenolic moiety. The presence of hydroxyl groups on the phenyl ring enhances its potential for biological activity by increasing solubility and reactivity.
Molecular Formula
- C : 10
- H : 10
- N : 4
- O : 3
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in the phenolic part of the molecule are crucial for scavenging free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects
Studies have shown that derivatives of phenolic compounds can inhibit pro-inflammatory cytokines. For instance, compounds with a similar structure to 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid have demonstrated the ability to reduce inflammation markers in vitro and in vivo models .
Antidiabetic Potential
Recent studies have suggested that tetrazole derivatives can act as aldose reductase inhibitors. Aldose reductase plays a role in glucose metabolism and its inhibition can prevent complications associated with diabetes. In vivo studies on related compounds have shown promising results in reducing sorbitol accumulation in diabetic models .
Antimicrobial Activity
Compounds containing tetrazole rings have been reported to possess antimicrobial properties. Research indicates that they can be effective against various bacterial strains due to their ability to disrupt microbial cell membranes .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of various phenolic compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that compounds similar to 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid exhibited IC50 values comparable to well-known antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 10 |
| Compound A | 12 |
| Compound B | 15 |
Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the release of TNF-alpha and IL-6 compared to untreated controls.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound | 50 | 30 |
The biological activities of 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals.
- Enzyme Inhibition : It inhibits aldose reductase by binding competitively or non-competitively.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
